molecular formula C7H8ClIN2 B11817102 4-Chloro-5-iodo-6-isopropylpyrimidine

4-Chloro-5-iodo-6-isopropylpyrimidine

Cat. No.: B11817102
M. Wt: 282.51 g/mol
InChI Key: MMKVPFHYOGODGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-6-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 and a molecular weight of 282.51 g/mol . This compound is characterized by the presence of chlorine, iodine, and isopropyl groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-isopropylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 4-chloro-5-isopropylpyrimidine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-isopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-Chloro-5-iodo-6-isopropylpyrimidine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-isopropylpyrimidine involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The presence of halogen atoms enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-6-isopropylpyrimidine is unique due to the combination of chlorine, iodine, and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

4-chloro-5-iodo-6-propan-2-ylpyrimidine

InChI

InChI=1S/C7H8ClIN2/c1-4(2)6-5(9)7(8)11-3-10-6/h3-4H,1-2H3

InChI Key

MMKVPFHYOGODGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.